3-(4-butylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-butylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound belonging to the class of pyrido[2,1-b][1,3,5]thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both aromatic and heterocyclic components, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core
Starting Materials: 2,4-dimethoxybenzaldehyde, 4-butylaniline, and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions to form the intermediate thiadiazine ring.
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Cyclization and Functionalization
Cyclization: The intermediate undergoes cyclization with a nitrile-containing reagent, such as cyanogen bromide, to introduce the carbonitrile group.
Functionalization: Further functionalization steps may include oxidation or reduction reactions to achieve the desired substitution pattern on the aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalyst Optimization: Using more efficient or environmentally friendly catalysts.
Process Scaling: Adapting the reaction conditions for large-scale production, such as continuous flow reactors.
Purification Techniques: Employing advanced purification methods like chromatography or crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the aromatic rings can lead to quinone derivatives.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction can convert carbonyl groups to alcohols or amines.
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Substitution
Reagents: Halogenating agents like bromine or chlorine.
Products: Halogenated derivatives, which can be further functionalized.
Common Reagents and Conditions
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Temperature: Reactions are typically conducted at elevated temperatures (50-150°C) to ensure completion.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in treating diseases.
Antimicrobial Activity: Studied for its potential to act against various bacterial and fungal strains.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Therapeutic Agents: Potential use in the development of anti-inflammatory and analgesic drugs.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Agriculture: Investigated for use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(4-butylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as enzyme inhibition or receptor antagonism, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-(4-butylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: shares similarities with other pyrido[2,1-b][1,3,5]thiadiazines, such as:
Uniqueness
- Structural Features : The presence of both butyl and dimethoxyphenyl groups provides unique steric and electronic properties.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for further research.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C26H29N3O3S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
3-(4-butylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C26H29N3O3S/c1-4-5-6-18-7-9-19(10-8-18)28-16-29-25(30)14-22(23(15-27)26(29)33-17-28)21-12-11-20(31-2)13-24(21)32-3/h7-13,22H,4-6,14,16-17H2,1-3H3 |
InChI Key |
CWKSXRPMDXHBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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